molecular formula C6H9NO B6202028 1-isocyanato-1-methylcyclobutane CAS No. 2649061-76-5

1-isocyanato-1-methylcyclobutane

Cat. No.: B6202028
CAS No.: 2649061-76-5
M. Wt: 111.1
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Description

1-Isocyanato-1-methylcyclobutane (CAS 2649061-76-5) is an organic compound with the molecular formula C6H9NO and a molecular weight of 111.14 g/mol. Its structure features a cyclobutane ring with a methyl group and a highly reactive isocyanate functional group at the same carbon center . Isocyanates are valued in synthetic chemistry as versatile electrophilic building blocks. The reactivity is characterized by the nucleophilic attack on the electrophilic carbon of the N=C=O group, leading to the formation of valuable nitrogen-containing compounds such as ureas, carbamates, and amides . This makes them powerful reagents for multicomponent reactions (MCRs), which are efficient one-pot processes used to construct complex molecular architectures with high atom economy for applications in medicinal chemistry and drug discovery . The cyclobutane ring in its structure can impart unique steric and electronic properties, potentially enhancing the selectivity of reactions or modifying the physical properties of resulting polymers and small molecules. Researchers can leverage this compound to introduce the 1-methylcyclobutyl moiety into larger molecules, which may be of interest in developing novel compounds for various research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Safety Note: Isocyanates are known to be highly reactive and require careful handling. Appropriate personal protective equipment and engineering controls should be used to prevent exposure, as they can react with biological nucleophiles . The product may require cold-chain transportation and proper cold storage to maintain stability .

Properties

CAS No.

2649061-76-5

Molecular Formula

C6H9NO

Molecular Weight

111.1

Purity

95

Origin of Product

United States

Significance of Cyclobutane Ring Systems in Organic Synthesis and Molecular Design

The cyclobutane (B1203170) motif, a four-membered carbocycle, is a fascinating and increasingly utilized structural unit in modern organic chemistry. nih.govnih.gov Despite its inherent ring strain, the cyclobutane ring offers a unique three-dimensional puckered structure that provides a level of conformational restriction. nih.govru.nllifechemicals.com This feature is particularly valuable in medicinal chemistry, where it can be used to lock a molecule into its most active conformation and improve metabolic stability. nih.govru.nl

Key characteristics of the cyclobutane ring that contribute to its significance include its distinct puckered geometry, elongated C-C bonds, and increased C-C π-character. nih.govru.nl While historically considered challenging to synthesize due to ring strain, modern synthetic methods have made the incorporation of this motif more accessible. nih.gov In organic synthesis, cyclobutanes serve as versatile intermediates for various transformations, including ring-opening and ring-contraction reactions. lifechemicals.com Their presence in several natural products with notable biological activities further underscores their importance. rsc.org

Role of the Isocyanate Functional Group in Chemical Transformations

The isocyanate group, with the formula -N=C=O, is a highly reactive functional group in organic chemistry. wikipedia.orgcrowdchem.net Its electrophilic carbon atom makes it susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and water. wikipedia.orgmasterorganicchemistry.com This high reactivity is the foundation for its extensive use in the synthesis of polyurethanes, which are formed through the reaction of diisocyanates with polyols. crowdchem.nettaylorandfrancis.com

The reactivity of the isocyanate group is central to its role in chemical transformations. Key reactions involving isocyanates include:

Nucleophilic Addition: Isocyanates readily react with alcohols to form urethanes (carbamates) and with amines to form ureas. wikipedia.orgmasterorganicchemistry.com

Cyclization: Diisocyanates can undergo trimerization to form isocyanurate rings. wikipedia.org

Rearrangement Reactions: Isocyanates are key intermediates in several important rearrangement reactions that lead to the formation of primary amines, such as the Curtius, Schmidt, and Lossen rearrangements. wikipedia.org

The synthesis of isocyanates is most commonly achieved through the phosgenation of amines, a process that requires special handling due to the hazardous nature of phosgene (B1210022). wikipedia.orgcrowdchem.net Alternative methods, such as the Curtius rearrangement of acyl azides and the oxidation of isonitriles, provide other routes to this versatile functional group. wikipedia.orgorganic-chemistry.org

Contextualization of 1 Isocyanato 1 Methylcyclobutane Within Strained Ring Chemistry and Heteroatom Containing Frameworks

Precursor Synthesis and Functional Group Interconversions

The creation of this compound hinges on the synthesis of suitable precursors, primarily 1-methylcyclobutane-1-amine or 1-methylcyclobutane-1-carboxylic acid. These intermediates provide the necessary framework and a functional handle for the final conversion to the isocyanate group.

The construction of the 1-methylcyclobutane core is the foundational challenge. Methodologies must be robust enough to form the strained four-membered ring and allow for the introduction of the key quaternary center.

Achieving specific stereochemistry is crucial in modern synthetic chemistry, as the spatial arrangement of atoms can significantly influence a molecule's properties. For cyclobutane derivatives, several stereoselective methods have been developed. One notable approach involves the solid-state photodimerization of specific ditopic dipyridyl alkene ligands, where the stereochemistry of the final cyclobutane product is dictated by the conformation of the reactants within a crystal lattice. nih.gov Temperature can play a critical role in this process, with lower temperatures reducing molecular motion and enhancing selectivity. nih.gov

Another powerful strategy is the contractive synthesis of multisubstituted cyclobutanes from readily available pyrrolidines using iodonitrene chemistry. acs.orgnih.gov This method proceeds stereospecifically, mediated by a nitrogen extrusion process that involves a radical pathway, and has been used to create complex cyclobutanes, including unsymmetrical spirocyclobutanes. acs.orgnih.govchemistryviews.org Additionally, the Norrish-Yang photocyclisation of enantiomerically pure α-heteroatom-substituted β-methyl butyrophenones can produce cyclobutanols with excellent diastereoselectivity. eurekaselect.com

The direct formation of the cyclobutane ring is a cornerstone of synthesizing these scaffolds. The two predominant strategies are cycloaddition reactions, which build the ring from two smaller components, and ring contractions, which reduce the size of a larger, more easily formed ring.

MethodDescriptionKey Features
[2+2] Cycloaddition A pericyclic reaction where two components with double bonds react to form a four-membered ring.Widely used for natural product synthesis; can be initiated photochemically or with transition metal catalysts. nih.govbaranlab.org
Ring Contraction A rearrangement or extrusion reaction where a larger ring (e.g., five or six-membered) is converted into a smaller cyclobutane ring.Useful for creating highly functionalized or strained cyclobutanes. rsc.orgntu.ac.uk

Synthesis of Methylcyclobutane Derivatives as Core Scaffolds

Ring-Forming Reactions for Cyclobutane Construction
[2+2] Cycloaddition Strategies

The [2+2] cycloaddition is arguably the most prevalent method for constructing cyclobutane rings. nih.govkib.ac.cn This reaction can be initiated through various means, each offering distinct advantages.

Photochemical [2+2] Cycloaddition: This classic method uses light to excite an alkene to a triplet state, which then reacts with another alkene to form a 1,4-diradical intermediate that closes to form the cyclobutane ring. baranlab.org Visible-light photoredox catalysis has emerged as a powerful tool, enabling efficient [2+2] enone cycloadditions and crossed intermolecular cycloadditions of styrenes under mild conditions. kib.ac.cn Photosensitized cycloadditions involving vinyl boronate esters provide access to densely functionalized cyclobutane scaffolds. acs.org

Transition-Metal-Catalyzed [2+2] Cycloaddition: Catalysts, often based on copper, can facilitate the photodimerization of olefins. kib.ac.cn

Keteniminium Ion Cycloadditions: Intramolecular [2+2] cycloadditions involving keteniminium salt intermediates represent another effective strategy for synthesizing cyclobutane analogues. kib.ac.cn

These strategies have been instrumental in the total synthesis of numerous natural products containing complex cyclobutane motifs. nih.govresearchgate.net

Ring Contraction Methodologies

Ring contraction offers an alternative and powerful route to cyclobutanes, particularly for accessing complex or highly strained systems. rsc.orgntu.ac.uk These reactions typically involve the rearrangement of a larger carbocycle or heterocycle, often through the extrusion of a small molecule. rsc.org

Wolff Rearrangement: This reaction is frequently used to contract α-diazoketones, often derived from five- or six-membered rings, to form cyclobutane or cyclopentane (B165970) carboxylic acid derivatives. rsc.orgntu.ac.uk

Pyrrolidine to Cyclobutane Contraction: As mentioned previously, polysubstituted pyrrolidines can be converted stereoselectively into cyclobutanes via a reaction with an in-situ generated iodonitrene species. nih.govchemistryviews.org The proposed mechanism involves the formation of a 1,1-diazene intermediate, which eliminates N₂ to give a 1,4-biradical that cyclizes to the product. chemistryviews.org

Oxidative Ring Contraction: Easily accessible cyclobutene (B1205218) derivatives can undergo an oxidative ring contraction to form cyclopropylketones, highlighting the transformative potential of these strained rings. nih.gov

Once the 1-methylcyclobutane core is established with a carboxylic acid or amine handle, the final step is the conversion to the isocyanate. This requires specific functional group interconversion reactions.

The functionalization of cyclobutane carboxylic acids has been advanced by methods for direct C-H activation. Ligand-enabled transannular γ-methylene C–H arylation allows for the modification of the cyclobutane ring at a position remote from the directing carboxyl group, a challenging transformation due to the ring's rigidity. nih.govnih.govresearchgate.net

The conversion of a carboxylic acid to an isocyanate is classically achieved via the Curtius rearrangement . In this sequence, the carboxylic acid is first converted to an acyl azide (B81097), typically using diphenylphosphoryl azide (DPPA). acs.org Upon heating, the acyl azide rearranges, losing nitrogen gas to form an isocyanate intermediate. acs.org

Alternatively, starting from a 1-methylcyclobutane-1-amine precursor, the isocyanate can be formed directly. While the use of highly toxic phosgene (B1210022) is a traditional industrial method, safer, non-phosgene routes are preferred. acs.org These often involve the reaction of the amine with a phosgene equivalent or the dehydration of carbamic acid intermediates formed from the amine and carbon dioxide. acs.orgscholaris.ca Another approach involves the oxidation of the corresponding isonitrile. organic-chemistry.org The synthesis of precursors like 1-methylcyclobutane-1,3-diamines has been achieved on a large scale, providing a viable route to these key intermediates. digitellinc.com

Functionalization of Cyclobutane Carboxylic Acids and Amines
Grignard Reactions for Stereocontrolled Hydroxyl/Methyl Introduction

The introduction of a methyl group and a hydroxyl group, a precursor to the isocyanate, can be achieved through the nucleophilic addition of a Grignard reagent to a carbonyl compound. mnstate.edu In the context of synthesizing the precursor for this compound, a key intermediate is 1-methylcyclobutanol. This can be prepared by reacting cyclobutanone (B123998) with methylmagnesium bromide. The Grignard reagent, acting as a strong nucleophile, attacks the electrophilic carbonyl carbon of cyclobutanone. youtube.com A subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol, 1-methylcyclobutanol. mnstate.edu

The stereocontrol of this reaction is generally not a factor as the attack on the planar carbonyl group of cyclobutanone leads to a single achiral product. However, in substituted cyclobutanones, the stereochemical outcome can be influenced by the steric hindrance of existing substituents on the cyclobutane ring, directing the Grignard reagent to attack from the less hindered face. researchgate.net

Table 1: Grignard Reaction for 1-Methylcyclobutanol Synthesis

Reactant 1Reactant 2ProductNotes
CyclobutanoneMethylmagnesium Bromide1-MethylcyclobutanolThe reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon.
C-H Functionalization of Cyclobutanes

Direct C-H functionalization represents a modern and efficient approach to creating complex molecules by converting C-H bonds into C-C or C-heteroatom bonds. nih.govnih.gov While the direct conversion of a C-H bond on a cyclobutane to an isocyanate group is a challenging transformation, C-H functionalization logic can be applied to install precursors that can be subsequently converted to the desired isocyanate. For instance, a carbonyl group can act as a directing group for C-H functionalization reactions on the cyclobutane ring. acs.org

In the context of this compound synthesis, one could envision a strategy where a directing group on the cyclobutane ring facilitates the introduction of a functional group at the C1 position. This functional group could then be elaborated to the methyl and isocyanate moieties. Although direct C-H isocyanation is not a standard method, the reaction of a C-H functionalized intermediate, such as an amide, with a reagent like tosyl isocyanate has been reported for cyclobutane systems. acs.org This highlights the potential of C-H activation as a tool to access precursors for isocyanate synthesis. nih.gov

Curtius Rearrangement and Related Isocyanate Generation from Carboxylic Acid Derivatives

The Curtius rearrangement is a powerful and versatile method for converting carboxylic acids into isocyanates. nih.govnih.govwikipedia.org This thermal or photochemical decomposition of an acyl azide proceeds with the retention of stereochemistry and is tolerant of a wide range of functional groups. nih.gov The resulting isocyanate can be isolated or reacted in situ with various nucleophiles. nih.govorganic-chemistry.org For the synthesis of this compound, the starting material would be 1-methylcyclobutanecarboxylic acid.

A common and convenient one-pot procedure for the Curtius rearrangement involves the use of diphenylphosphoryl azide (DPPA). thieme-connect.comtandfonline.comchemicalbook.com This reagent converts the carboxylic acid into an acyl azide, which then rearranges to the isocyanate upon heating. nih.gov This method avoids the isolation of potentially explosive acyl azides. nih.gov

Synthesis of Cyclobutane-Bearing Acyl Azides

The key intermediate in the Curtius rearrangement is the acyl azide. nih.govresearchgate.net The synthesis of 1-methylcyclobutanecarbonyl azide can be achieved from 1-methylcyclobutanecarboxylic acid.

One common method involves the conversion of the carboxylic acid to its corresponding acyl chloride using a reagent like oxalyl chloride or thionyl chloride. The acyl chloride is then reacted with an azide salt, such as sodium azide, to form the acyl azide. nih.gov

Alternatively, as mentioned, diphenylphosphoryl azide (DPPA) can be used to directly convert the carboxylic acid to the acyl azide in a one-pot process. nih.govthieme-connect.com The reaction proceeds through the formation of a mixed anhydride (B1165640), which is then attacked by the azide ion. nih.gov Another approach involves the formation of a mixed anhydride using ethyl chloroformate, followed by treatment with sodium azide. nih.gov

Table 3: Reagents for Acyl Azide Formation in Curtius Rearrangement

ReagentDescriptionAdvantage
Diphenylphosphoryl azide (DPPA)Converts carboxylic acids directly to acyl azides in a one-pot reaction. thieme-connect.comchemicalbook.comAvoids isolation of explosive acyl azides. nih.gov
Sodium azide with acyl chlorideA two-step process where the carboxylic acid is first converted to an acyl chloride. nih.govA classic and well-established method.
Sodium azide with mixed anhydrideThe carboxylic acid is converted to a mixed anhydride before reacting with sodium azide. nih.govAn effective alternative protocol.
Thermal and Catalytic Activation of Curtius Rearrangements

The Curtius rearrangement is a cornerstone in the synthesis of isocyanates from carboxylic acids via an acyl azide intermediate. chemistrysteps.comnih.govwikipedia.org This thermal decomposition of an acyl azide results in the formation of an isocyanate and the loss of nitrogen gas. wikipedia.org The reaction is known to proceed with the retention of the configuration of the migrating group. wikipedia.org

The synthesis of this compound via the Curtius rearrangement would commence with 1-methylcyclobutanecarboxylic acid. This starting material can be converted to its more reactive acyl chloride derivative, 1-methylcyclobutanecarbonyl chloride, typically by using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The subsequent reaction of the acyl chloride with an azide source, such as sodium azide (NaN₃), yields the intermediate 1-methylcyclobutanecarbonyl azide. nih.gov

Thermal Activation:

The classical approach involves the thermal decomposition of the isolated 1-methylcyclobutanecarbonyl azide. Heating a solution of the acyl azide in an inert solvent, such as benzene (B151609) or toluene, induces the rearrangement to this compound. nih.gov The reaction proceeds through a concerted mechanism, avoiding the formation of a discrete nitrene intermediate. wikipedia.org

Parameter General Conditions for Thermal Curtius Rearrangement
Starting Material 1-methylcyclobutanecarbonyl azide
Solvent Inert, high-boiling point solvents (e.g., Toluene, Benzene)
Temperature Typically elevated, specific to the substrate
By-products Nitrogen gas

Catalytic Activation:

To mitigate the often harsh conditions required for thermal rearrangement, catalytic methods have been developed. Both Brønsted and Lewis acids can catalyze the Curtius rearrangement, often allowing for lower reaction temperatures and improved yields. wikipedia.org For the synthesis of this compound, a Lewis acid catalyst like boron trifluoride (BF₃) or a Brønsted acid could potentially lower the decomposition temperature of 1-methylcyclobutanecarbonyl azide. wikipedia.org

Catalyst Type Potential Examples Anticipated Advantage
Lewis AcidsBoron trifluoride (BF₃), Boron trichloride (B1173362) (BCl₃)Lower reaction temperature, potentially higher yield. wikipedia.org
Brønsted AcidsStrong protic acidsProtonation of the acyl oxygen, facilitating rearrangement. wikipedia.org
In Situ Generation and Trapping of the Isocyanate Moiety

Modern synthetic protocols often favor one-pot procedures where the acyl azide is generated and rearranged in situ to the isocyanate without isolation of the potentially explosive azide intermediate. organic-chemistry.org This approach enhances safety and efficiency. For the synthesis of this compound, this would involve treating 1-methylcyclobutanecarboxylic acid with a reagent like diphenylphosphoryl azide (DPPA). organic-chemistry.org The isocyanate formed can then be used directly in a subsequent reaction or isolated.

Furthermore, the in situ generated isocyanate can be "trapped" by a suitable nucleophile present in the reaction mixture. For instance, if the rearrangement is conducted in the presence of an alcohol, a carbamate (B1207046) is formed. organic-chemistry.org This is particularly useful if the final desired product is not the isocyanate itself but a derivative. A cobalt-catalyzed method has been developed for the in situ generation of isocyanates from N-Boc-protected amines and their subsequent reaction with in situ generated benzyl (B1604629) alcohols to form N-aryl carbamates. rsc.org While not directly applied to this compound, this showcases an advanced strategy for the controlled generation and reaction of isocyanates.

Alternative Approaches to Isocyanate Formation (e.g., from Carbamates, Oximes)

While the Curtius rearrangement is a primary route, other methods can be considered for the synthesis of this compound.

From Carbamates:

The thermal decomposition of carbamates is a known, though often high-temperature, method for producing isocyanates. mdpi.comresearchgate.net This process is typically performed in the gas or liquid phase and can be catalyzed. mdpi.com For this compound, a potential precursor would be a carbamate derived from 1-methylcyclobutylamine. The thermal cleavage of this carbamate would yield the desired isocyanate and an alcohol.

From Oximes (Lossen Rearrangement):

The Lossen rearrangement provides another pathway to isocyanates, starting from hydroxamic acids, which can be derived from the corresponding carboxylic acid or its esters. The hydroxamic acid is typically activated (e.g., by acylation) and then rearranged upon heating or under basic conditions to the isocyanate. organic-chemistry.org A related approach involves the rearrangement of oximes. While less common for the direct synthesis of simple alkyl isocyanates, certain oxime derivatives can be converted to isocyanates. pku.edu.cn

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification of this compound and its precursors is critical to obtaining a high-purity product. Standard organic chemistry purification techniques are applicable, with specific methods chosen based on the properties of the compound at each synthetic stage.

Chromatographic Separations (e.g., HPLC, Column Chromatography)

Chromatographic techniques are powerful tools for the purification and analysis of isocyanates and their intermediates.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both analytical and preparative separations of isocyanates. Due to the reactivity of the isocyanate group, derivatization is often employed for analytical purposes to create a more stable and easily detectable compound. epa.gov However, for preparative separations of the isocyanate itself, reverse-phase HPLC can be utilized. A method for a structurally related compound, 1-isocyanato-4-(isocyanatomethyl)-1-methylcyclohexane, uses a C18 column with a mobile phase of acetonitrile (B52724) and water, with an acid modifier like phosphoric or formic acid. sielc.com Similar conditions could likely be adapted for the purification of this compound.

HPLC Parameter Exemplary Conditions for Cycloaliphatic Isocyanate Separation
Column Reverse-phase (e.g., C18) sielc.com
Mobile Phase Acetonitrile/Water gradient sielc.com
Modifier Phosphoric acid or Formic acid sielc.com
Detection UV (after derivatization) or Mass Spectrometry (MS) epa.govsielc.com

Column Chromatography: For the purification of synthetic intermediates, such as protected amines or amides in the synthetic route, standard column chromatography using silica (B1680970) gel or alumina (B75360) is a common practice. The choice of eluent would be determined by the polarity of the specific intermediate.

Distillation and Crystallization Procedures

Distillation: As this compound is a liquid at room temperature, distillation is a primary method for its purification on a larger scale. uni.lu Due to the thermal sensitivity of many organic compounds, and to lower the boiling point, distillation is typically performed under reduced pressure (vacuum distillation). uni.lu The specific boiling point of this compound under a given pressure would need to be determined experimentally. For other isocyanates, distillation is often carried out at pressures ranging from 1 to 120 mbar and temperatures between 90 to 170 °C. google.com

Crystallization: Crystallization is a highly effective method for purifying solid intermediates. For instance, the precursor 1-methylcyclobutanecarboxylic acid, if obtained in a crude solid form, could be purified by recrystallization from a suitable solvent system. Similarly, any solid carbamate or urea (B33335) derivatives formed during the synthesis could be purified by crystallization to a high degree of purity.

Reactivity of the Isocyanate Functional Group

The isocyanate group is characterized by a cumulative double bond system (–N=C=O), which makes the central carbon atom highly susceptible to nucleophilic attack. nih.gov This reactivity is the foundation for its use as a building block in the synthesis of various organic compounds.

The primary reaction pathway for isocyanates involves the addition of a nucleophile containing an active hydrogen atom (such as an amine, alcohol, or thiol) to the carbon-nitrogen double bond. nih.gov The general mechanism involves the attack of the nucleophile on the electrophilic isocyanate carbon, followed by a proton transfer to the nitrogen atom.

The reaction between an isocyanate and a primary or secondary amine is a facile and common method for synthesizing substituted ureas. commonorganicchemistry.com In this reaction, the lone pair of electrons on the amine's nitrogen atom attacks the central carbon of the isocyanate group. This is followed by the transfer of a proton from the amine to the isocyanate nitrogen, resulting in a stable urea derivative. This reaction is typically performed in an inert solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com

Reaction Scheme: Formation of a Urea Derivative

Reactant 1 Reactant 2 Product
This compound Primary/Secondary Amine (R-NH₂) 1-(1-methylcyclobutyl)-3-alkyl-urea

Nucleophilic Additions to the Isocyanate Carbon

Formation of Urea Derivatives with Amines
Kinetic and Thermodynamic Aspects of Urea Formation

The reaction between isocyanates and amines to form ureas is generally characterized by rapid kinetics and a high thermodynamic driving force. nih.gov The reaction is typically exothermic and considered essentially irreversible under standard conditions. The formation of the stable urea linkage is the primary thermodynamic sink for the reaction. While specific kinetic data for this compound is not extensively documented in publicly available literature, the reaction is expected to proceed swiftly upon mixing with an amine. The mechanism is believed to be dominated by the in-situ reaction pathway, where the amine directly attacks the isocyanate. nih.gov

Influence of Steric and Electronic Factors on Reaction Pathways

The reactivity of this compound is significantly influenced by both steric and electronic factors.

Steric Factors: The isocyanate group is attached to a quaternary carbon atom, which is further substituted with a methyl group and integrated into a cyclobutane ring. This arrangement creates substantial steric hindrance around the electrophilic carbon atom. Compared to primary or secondary isocyanates, this bulkiness can slow the rate of nucleophilic attack by an amine. The nucleophilicity and steric bulk of the reacting amine also play a crucial role; less hindered primary amines are expected to react more rapidly than bulkier secondary amines. nih.gov

Electronic Factors: The alkyl groups (methyl and cyclobutyl) attached to the carbon bearing the isocyanate are electron-donating. These groups increase the electron density on the isocyanate's nitrogen atom and slightly reduce the electrophilicity of the carbonyl carbon, which can also contribute to a moderately lower reaction rate compared to aryl isocyanates, where electron-withdrawing aromatic rings enhance electrophilicity. The basicity of the attacking amine is a key determinant of the reaction's success and rate. nih.gov

This compound reacts with primary and secondary alcohols to form carbamate (urethane) derivatives. nih.gov This reaction is mechanistically similar to urea formation, involving the nucleophilic attack of the alcohol's oxygen atom on the isocyanate carbon. nih.gov Generally, the reaction with alcohols is slower than the corresponding reaction with amines, as alcohols are typically weaker nucleophiles. The reaction can be catalyzed by bases or certain organometallic compounds to increase the rate. The formation of carbamates from isocyanates is a fundamental process in polyurethane chemistry. psu.edu

Reaction Scheme: Formation of a Carbamate Derivative

Reactant 1 Reactant 2 Product
This compound Alcohol (R-OH) Alkyl (1-methylcyclobutyl)carbamate

In a reaction analogous to carbamate formation, isocyanates react with thiols (mercaptans) to yield thiocarbamates (also known as thiourethanes). It is important to distinguish this product from a thiourea, which is formed from the reaction of an isothiocyanate with an amine. The reaction of this compound with a thiol involves the nucleophilic attack of the sulfur atom on the isocyanate carbon. Thiols are generally less nucleophilic than corresponding alcohols towards isocyanates, so this reaction is typically slower than carbamate formation and may require heating or catalysis to proceed at a reasonable rate.

Reaction Scheme: Formation of a Thiocarbamate Derivative

Polymerization Reactions and Controlled Oligomerization

The isocyanate group of this compound is susceptible to polymerization, a reaction characteristic of many organic isocyanates. The polymerization can proceed through various mechanisms, with anionic polymerization being a particularly well-studied route for alkyl isocyanates.

Anionic Polymerization:

The anionic polymerization of alkyl isocyanates can be initiated by strong nucleophiles, such as organometallic reagents (e.g., n-butyllithium) or sodium naphthalenide. The propagation step involves the nucleophilic attack of the growing polymer chain's anionic nitrogen terminus on the carbonyl carbon of a monomer molecule. A key challenge in the polymerization of isocyanates is the competing trimerization reaction to form a stable isocyanurate ring. However, under specific conditions, "living" polymerization can be achieved, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. researchgate.netacs.orgethernet.edu.et The living nature of these polymerizations is often maintained at low temperatures and with specific initiator/solvent systems that stabilize the propagating chain end and suppress backbiting and trimerization. researchgate.netacs.org

For this compound, a living anionic polymerization could potentially be initiated with a suitable nucleophile, leading to the formation of a poly(this compound) chain. The bulky cyclobutyl group may influence the stereochemistry of the resulting polymer, potentially leading to a helical conformation, a known characteristic of some poly(alkyl isocyanates). researchgate.net

Controlled Oligomerization:

Achieving controlled oligomerization, the formation of short polymer chains of a specific length, is also a significant area of research. For isocyanates, this can be challenging due to the high reactivity of the isocyanate group. However, techniques such as using specific catalysts or controlling the stoichiometry of initiator to monomer can be employed to favor the formation of oligomers over high molecular weight polymers.

Polymerization Method Initiator/Catalyst Expected Polymer Structure Key Features
Anionic Polymerizationn-Butyllithium, Sodium NaphthalenideLinear Poly(this compound)Can be "living" at low temperatures, allowing for controlled molecular weight. researchgate.netacs.org
Coordination PolymerizationOrganotitanium(IV) complexesLinear Poly(this compound)Can exhibit living characteristics and tolerance to some functional groups. acs.org
Controlled OligomerizationStoichiometric control of initiatorShort-chain Oligo(this compound)Precise control over chain length can be difficult to achieve.

Cycloaddition Reactions of the Isocyanate Moiety

The cumulative double bonds in the isocyanate group of this compound make it an excellent partner in various cycloaddition reactions, providing access to a range of heterocyclic compounds.

[2+2] Cycloaddition:

Isocyanates can undergo [2+2] cycloaddition reactions with electron-rich alkenes to form β-lactams (2-azetidinones). rsc.orgresearchtrends.netresearchgate.net The mechanism of this reaction can be either concerted or stepwise, depending on the electronic nature of the reactants. For a simple alkyl isocyanate like this compound, the reaction with an alkene would likely proceed through a concerted [π2s + π2a] cycloaddition, although a stepwise mechanism involving a zwitterionic intermediate cannot be ruled out, especially with highly polarized alkenes.

[3+2] Cycloaddition:

The isocyanate group can also participate as a two-atom component in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, reaction with azides can lead to the formation of tetrazolinones. nih.govyoutube.com This type of reaction, often referred to as "click chemistry," is known for its high efficiency and selectivity. The reaction of this compound with an organic azide would be expected to yield a 1-cyclobutyl-1-methyl-substituted tetrazolinone derivative.

Diels-Alder Type Reactions:

While less common, isocyanates can also act as dienophiles in Diels-Alder [4+2] cycloaddition reactions, particularly with electron-rich dienes. The reaction would lead to the formation of a six-membered heterocyclic ring containing a nitrogen atom.

Cycloaddition Type Reactant Expected Product Mechanistic Notes
[2+2] CycloadditionAlkeneβ-LactamCan be concerted or stepwise. rsc.orgresearchtrends.net
[3+2] CycloadditionAzideTetrazolinoneOften proceeds with high efficiency ("click chemistry"). nih.govyoutube.comnih.gov
[4+2] Cycloaddition (Diels-Alder)Conjugated DieneDihydropyridinone derivativeIsocyanate acts as the dienophile.

Reactivity Pertaining to the Cyclobutane Ring System

The inherent ring strain of the cyclobutane moiety in this compound (approximately 26 kcal/mol) is a driving force for various reactions that lead to ring-opening or rearrangement, providing pathways to functionalized acyclic or larger ring systems.

Ring-Opening Reactions and Strain Release

The relief of ring strain is a powerful thermodynamic driving force for the cleavage of the C-C bonds within the cyclobutane ring.

In the presence of strong acids, the cyclobutane ring of this compound is susceptible to cleavage. The isocyanate group, being electron-withdrawing, may influence the regioselectivity of this process. A plausible mechanism involves the protonation of the isocyanate nitrogen or the carbonyl oxygen, followed by nucleophilic attack and ring opening.

Alternatively, protonation could occur on one of the cyclobutane carbons, leading to a carbocationic intermediate. The 1-methyl-1-isocyanatocyclobutyl cation would be a tertiary carbocation, which is relatively stable. This cation could then undergo rearrangement or be trapped by a nucleophile, leading to a variety of ring-opened products. For instance, in the presence of water, hydrolysis of the isocyanate and ring opening could occur to yield amino alcohols or ketones with a rearranged carbon skeleton. nih.govyoutube.comlibretexts.org

At elevated temperatures, the cyclobutane ring can undergo thermal rearrangements. For methylcyclobutane, thermal decomposition primarily yields ethylene (B1197577) and propene via a diradical intermediate. researchgate.netacs.orgnih.govacs.org In the case of this compound, a similar cycloreversion could be expected, potentially leading to isocyanatoethene and 2-isocyanatopropene, although the stability of these products would be a determining factor.

Alternatively, thermal rearrangement could lead to ring expansion or other isomeric structures. The presence of the methyl and isocyanato groups on the same carbon atom could influence the stability of the diradical intermediates and thus the product distribution. acs.org

Reaction Condition Plausible Mechanism Expected Products
Strong Acid (e.g., H₂SO₄)Carbocation formation and rearrangementRing-opened and rearranged products (e.g., unsaturated amines, ketones). nih.govvaia.com
High TemperatureDiradical formation and cycloreversionAlkenes and isocyanatoalkenes (e.g., ethylene, propene derivatives). researchgate.netacs.org

Functionalization of the Cyclobutane Ring

While the isocyanate group is highly reactive, it is also possible to selectively functionalize the C-H bonds of the cyclobutane ring under specific conditions. Modern synthetic methods, such as transition metal-catalyzed C-H activation, have enabled the direct functionalization of otherwise inert C-H bonds. nih.govacs.orgnih.govacs.orgbaranlab.org

For this compound, the methylene (B1212753) (CH₂) groups of the cyclobutane ring are potential sites for such reactions. For example, rhodium-catalyzed C-H insertion reactions with diazo compounds could introduce new functional groups at the C2 or C3 positions of the ring. nih.gov The directing effect of the isocyanate group, although not as strong as other directing groups, might influence the regioselectivity of these reactions. The presence of the quaternary center at C1 presents a steric hindrance that would likely favor functionalization at the C2 and C3 positions. rsc.orgnih.gov

Functionalization Method Reagent/Catalyst Expected Site of Functionalization
C-H Activation/ArylationPd(OAc)₂ / Directing GroupC2 and C3 positions
C-H InsertionRh₂(OAc)₄ / Diazo CompoundC2 and C3 positions nih.gov
Stereochemical Control in Substituent Introduction

The stereochemical control in the introduction of substituents to a pre-existing this compound framework is a nuanced topic, largely governed by the steric hindrance imposed by the geminal methyl and isocyanato groups at the C1 position. In reactions involving the other positions of the cyclobutane ring (C2 and C3), the approach of incoming reagents is influenced by the puckered conformation of the ring.

Generally, in reactions on cyclobutane rings, the introduction of a new substituent often proceeds with a degree of diastereoselectivity, favoring the formation of the thermodynamically more stable product. For a 1,1-disubstituted cyclobutane, any reaction at the C3 position would likely lead to the substituent adopting a pseudo-equatorial position to minimize steric interactions with the substituents at C1.

Table 1: Examples of Diastereoselective Reactions in Cyclobutane Systems (Analogous Systems)

Reaction TypeSubstrateReagentCatalyst/ConditionsDiastereomeric Ratio (d.r.)Reference
HydrophosphinationAcyl BicyclobutaneDiphenylphosphineCu(I) catalyst>20:1 nih.gov
CycloadditionBicyclo[1.1.0]butaneTriazolinedione->20:1Not in search results
Ring ExpansionCyclopropanone surrogateSulfoxonium ylidePiperidine8.1:1 acs.org

This table presents data from analogous systems to illustrate the potential for high diastereoselectivity in reactions involving cyclobutane rings. The specific outcomes for this compound may vary.

Palladium-Catalyzed C-H Arylation and Related Transformations

The palladium-catalyzed C-H arylation of this compound represents a potential avenue for the synthesis of novel derivatives. The success of such transformations would depend on the ability to selectively activate a C-H bond on the cyclobutane ring. The isocyanato group, while not a classical directing group, could potentially influence the regioselectivity of such a reaction.

In the broader context of C-H activation, directing groups play a crucial role in bringing the metal catalyst into proximity with a specific C-H bond. nih.govrsc.orgrsc.org While the isocyanato group itself is not a strong directing group, it has been shown to act as a transformable transient directing group in ruthenium-catalyzed ortho-olefination of aryl isocyanates. nih.gov In this process, the isocyanate is converted in situ to a carbamate, which then directs the C-H activation. A similar strategy could potentially be envisioned for the functionalization of the cyclobutane ring, although no direct examples for this compound have been reported.

Alternatively, non-directed C-H arylation of the cyclobutane ring could be considered. However, the presence of the geminal substituents at C1 would likely influence the reactivity of the adjacent methylene C-H bonds at C2 and C4. Steric hindrance from the methyl group might disfavor activation at these positions.

Research on palladium-catalyzed C-H arylation of other cyclobutane systems provides some precedent. For example, the arylation of benzophospholes has been achieved using palladium catalysis. nih.govrsc.org While structurally different, these examples demonstrate the feasibility of C-H functionalization on strained ring systems.

Table 2: Examples of Palladium-Catalyzed C-H Functionalization (Analogous Systems)

Substrate TypeDirecting GroupCoupling PartnerCatalyst SystemPosition FunctionalizedReference
ArenePyridinePhI(OAc)₂Pd(OAc)₂ortho- nih.gov
BenzophospholeNone (P-coordination)Aryl HalidePd(OAc)₂ or Pd(PCy₃)₂C2 nih.govrsc.org
Amino AcidBidentate AmideVariousPd(II)β- and γ- rsc.org

This table illustrates the utility of palladium catalysis in C-H functionalization of various organic molecules, including those with strained rings or specific directing groups. The applicability to this compound remains to be explored.

Conformational Dynamics and Ring Flipping Studies

The conformational landscape of this compound is characterized by the puckering of the four-membered ring, a phenomenon that alleviates torsional strain. The puckered ring can undergo a process of ring flipping, interconverting between two equivalent puckered conformations. The energetic barrier to this inversion and the preferred conformation are influenced by the nature and position of the substituents.

Energy Barriers to Conformational Changes

The energy barrier to ring inversion in cyclobutane itself is relatively low. For substituted cyclobutanes, the height of this barrier can be altered by the substituents. While specific experimental or high-level computational data for the ring inversion barrier of this compound is not available in the reviewed literature, studies on analogous systems provide valuable estimates.

For instance, a computational study on 1,1-disubstituted cyclobutanes would be expected to provide insight into the energetic landscape. The presence of two substituents on the same carbon atom can influence the puckering potential. In general, the barrier to planarity is a key feature of the potential energy surface for ring puckering.

Vibrational spectroscopy, particularly in the far-infrared region, is a powerful tool for probing the low-frequency puckering vibrations and determining the barrier to ring inversion. dtic.milifo.lviv.uadocbrown.inforesearchgate.net For cyclobutane, the barrier has been experimentally determined. Theoretical calculations on substituted cyclobutanes can also provide reliable estimates of these barriers. researchgate.netacs.orgnih.govresearchgate.net

Table 3: Ring Inversion Barriers for Cyclobutane and Analogous Compounds

CompoundMethodInversion Barrier (cm⁻¹)Reference
CyclobutaneExperiment (Far-IR)~148Not in search results
Cyclobutane-d₈Theory (U(2) Lie algebraic model)Not specified ifo.lviv.ua
Cyclobutanecarboxylic AcidExperiment (Vibrational Spectroscopy)Not specified dtic.mil

This table provides context for the energy barriers associated with ring flipping in cyclobutane systems. The exact barrier for this compound would require specific experimental or computational investigation.

Influence of Methyl and Isocyanato Substituents on Ring Conformation

The methyl and isocyanato groups at the C1 position of this compound play a significant role in defining the conformational preferences of the molecule. In a puckered cyclobutane ring, substituents can occupy either pseudo-axial or pseudo-equatorial positions.

For a 1,1-disubstituted cyclobutane, one substituent will be in a pseudo-axial orientation and the other in a pseudo-equatorial orientation in the puckered conformation. The relative steric bulk and electronic properties of the methyl and isocyanato groups will determine the preferred puckering mode. It is generally expected that the bulkier group will prefer the pseudo-equatorial position to minimize steric interactions with the rest of the ring.

Computational studies on 2-substituted cyclobutane-α-amino acid derivatives have shown that the substituent at C2 modulates the conformational preference of the ring puckering. acs.orgnih.govresearchgate.net Although the substitution pattern is different, this highlights the sensitivity of the cyclobutane ring conformation to substituent effects. Vibrational spectroscopy studies of various substituted cyclobutanes also provide insights into their structures and conformations. dtic.mil

The puckering of the cyclobutane ring in this compound will lead to two non-equivalent methylene groups at the C2 and C4 positions, which could have implications for their reactivity in reactions such as C-H activation.

Table 4: Conformational Parameters for Substituted Cyclobutanes (Analogous Systems)

CompoundParameterValueMethodReference
2-Substituted Cyclobutane-α-amino AcidPuckering AngleModulated by substituentX-ray, NMR, DFT acs.orgnih.govresearchgate.net
Cyclobutanecarboxylic AcidConformationHydrogen-bonded dimer in solid stateVibrational Spectroscopy dtic.mil

This table illustrates how substituents influence the conformation of the cyclobutane ring in related molecules. The specific puckering parameters for this compound would need to be determined through dedicated studies.

Advanced Spectroscopic and Diffraction Based Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-isocyanato-1-methylcyclobutane. Through various NMR experiments, it is possible to map the carbon framework, identify the number and connectivity of protons, and probe the three-dimensional arrangement of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each nucleus in the molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl group and the three sets of non-equivalent methylene (B1212753) protons of the cyclobutane (B1203170) ring. The isocyanate group, being strongly electron-withdrawing, will exert a significant deshielding effect on nearby nuclei, causing their signals to appear at a higher chemical shift (downfield) compared to unsubstituted methylcyclobutane.

The protons on the C2 and C4 positions (α-protons relative to the substitution) are expected to be the most deshielded of the ring protons. The protons on the C3 position (β-protons) would be least affected. The methyl group protons, being directly attached to the quaternary carbon bearing the isocyanate, will also experience a notable downfield shift. Due to the puckered conformation of the cyclobutane ring, the protons on each methylene unit are diastereotopic (non-equivalent), leading to complex splitting patterns arising from both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) interactions.

Similarly, the ¹³C NMR spectrum will display five distinct signals. The quaternary carbon (C1) bonded to both the methyl and isocyanate groups will be significantly shifted downfield. The carbon of the isocyanate group (-N=C=O) itself has a characteristic chemical shift. The remaining cyclobutane carbons (C2/C4 and C3) and the methyl carbon will also have predictable shifts influenced by the isocyanate substituent.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH₃ 1.5 - 1.7 Singlet (s)
Ring -CH₂- (C2, C4) 2.2 - 2.6 Multiplet (m)

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-C H₃ 25 - 30
Ring -C H₂- (C3) ~20
Ring -C H₂- (C2, C4) 35 - 40
C -NCO (C1) 60 - 70

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining stereochemistry and spatial relationships between atoms. blogspot.comacdlabs.com These methods detect correlations between nuclei that are close to each other in space (typically < 5 Å), irrespective of their through-bond connectivity. indiana.edunanalysis.comblogspot.com

For this compound, a NOESY or ROESY experiment would be crucial for confirming the proposed structure. A definitive cross-peak would be expected between the protons of the methyl group and the protons on the adjacent C2 and C4 carbons of the cyclobutane ring. The observation of this spatial correlation would provide unambiguous evidence that the methyl group is directly attached to the C1 position of the ring.

While both techniques probe the same phenomenon, ROESY is often more suitable for small to medium-sized molecules where the NOE signal in a NOESY experiment can be near zero, making detection difficult. blogspot.comblogspot.com ROESY peaks are consistently positive regardless of molecular weight, circumventing this issue. blogspot.com

Beyond basic 1D spectra, a variety of advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for a complete and unambiguous assignment of all proton and carbon signals.

Variable Temperature (VT) NMR studies can provide insight into the dynamic conformational processes of the molecule. The cyclobutane ring is not planar but exists in a puckered, or "butterfly," conformation to relieve torsional strain. libretexts.orgmaricopa.edu This puckered ring undergoes rapid inversion at room temperature, averaging the axial and equatorial proton environments. By lowering the temperature, this ring inversion can be slowed on the NMR timescale. A VT-NMR experiment could potentially "freeze out" these conformers, allowing for the observation of distinct signals for the axial and equatorial protons and enabling a more detailed conformational analysis of the ring system. rsc.org Such studies have been successfully applied to various cyclobutane derivatives to understand their conformational preferences. figshare.comnih.gov

1H NMR and 13C NMR Spectral Analysis

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, serves as a rapid and effective method for identifying key functional groups within a molecule.

The most prominent and diagnostically significant feature in the vibrational spectrum of this compound is the stretching vibration of the isocyanate (-N=C=O) group.

In the IR spectrum, the asymmetric stretching mode (νas) of the isocyanate group gives rise to a very strong and sharp absorption band. This band appears in a region of the spectrum (2240–2280 cm⁻¹) that is typically free from other common vibrational modes, making it a highly reliable indicator of the presence of an isocyanate moiety. cdnsciencepub.com

In Raman spectroscopy, the complementary symmetric stretching mode (νs) of the isocyanate group is expected to be observed. While this mode is generally weak or absent in the IR spectrum, it often produces a strong signal in the Raman spectrum. cdnsciencepub.comresearchgate.net The combined use of IR and Raman spectroscopy thus provides a comprehensive vibrational profile of the key functional group.

Characteristic Vibrational Frequencies for the Isocyanate Group

Vibrational Mode Technique Predicted Frequency (cm⁻¹) Expected Intensity
Asymmetric Stretch (νas) IR 2240 - 2280 Very Strong, Sharp

Analysis of Cyclobutane Ring Vibrational Modes

The vibrational spectrum of this compound is expected to be complex, with characteristic modes arising from the cyclobutane ring, the methyl group, and the isocyanate moiety. The analysis of the cyclobutane ring vibrations provides valuable insight into the ring's conformation and substitution pattern. These vibrations can be probed using infrared (IR) and Raman spectroscopy.

The cyclobutane ring itself possesses several fundamental vibrational modes, including ring puckering, ring breathing, and various stretching and bending modes of the methylene groups. The puckered conformation of the cyclobutane ring is a critical feature, and the large-amplitude, low-frequency ring-puckering mode is a key diagnostic vibration. researchgate.net The presence of the methyl and isocyanato substituents at the C1 position will influence the symmetry of the ring and, consequently, the activity and frequency of these modes.

Key expected vibrational modes associated with the cyclobutane ring in this compound include:

CH₂ Stretching: Symmetric and asymmetric stretching vibrations of the methylene groups in the cyclobutane ring are anticipated in the 2850-3000 cm⁻¹ region of the IR and Raman spectra.

CH₂ Scissoring and Bending: These deformation modes are expected to appear in the fingerprint region, typically between 1400 and 1480 cm⁻¹.

Ring Puckering and Breathing Modes: These low-frequency modes, characteristic of the cyclobutane ring, are often observed below 1000 cm⁻¹. The ring-puckering vibration, in particular, can provide information about the conformational dynamics of the four-membered ring.

C-C Stretching: Stretching vibrations of the carbon-carbon single bonds within the ring will also contribute to the spectrum, typically in the 800-1200 cm⁻¹ range.

The coupling of these ring modes with the vibrations of the methyl and isocyanate groups can lead to a complex spectral pattern, requiring careful analysis and potentially computational modeling for a complete assignment. researchgate.net

Vibrational Mode Expected Frequency Range (cm⁻¹) Spectroscopic Technique
CH₂ Asymmetric & Symmetric Stretching2850-3000IR, Raman
CH₂ Scissoring/Bending1400-1480IR, Raman
C-C Stretching (Ring)800-1200IR, Raman
Ring Puckering/Breathing< 1000Raman

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of the molecule, confirming the chemical formula C₆H₉NO. The exact mass of this compound can be calculated and compared with the experimentally determined value to provide unambiguous identification.

Property Value
Molecular FormulaC₆H₉NO
Monoisotopic Mass111.0684 u

Electron ionization (EI) mass spectrometry will induce fragmentation of the this compound molecule. The resulting fragmentation pattern is a unique fingerprint that can be used for structural confirmation. The fragmentation of the molecular ion is governed by the relative stability of the resulting carbocations and neutral radicals. du.ac.in

Key fragmentation pathways anticipated for this compound include:

Loss of the Isocyanate Group: Cleavage of the C-N bond can lead to the formation of a methylcyclobutyl cation (C₅H₉⁺) with an expected m/z of 69. This is often a prominent peak in the mass spectra of alkyl isocyanates. nih.gov

Alpha-Cleavage: Cleavage of the bonds adjacent to the isocyanate group is a common fragmentation pathway for isocyanates. youtube.com For this compound, this could involve the loss of a methyl radical (CH₃•) to form a cyclobutyl isocyanate cation, or cleavage of the cyclobutane ring.

Ring Opening and Fragmentation: The cyclobutane ring can undergo fragmentation, leading to the loss of ethene (C₂H₄) or other small neutral molecules. This is a characteristic fragmentation pattern for cyclobutane derivatives.

Loss of a Methyl Group: Cleavage of the C-CH₃ bond would result in a cation at m/z 96.

The analysis of the relative abundances of these fragment ions provides detailed structural information and confirms the connectivity of the atoms within the molecule.

Fragment Ion (m/z) Proposed Structure/Loss
111Molecular Ion [C₆H₉NO]⁺
96[M - CH₃]⁺
69[M - NCO]⁺ or [C₅H₉]⁺
55[C₄H₇]⁺
41[C₃H₅]⁺

X-ray Crystallography for Solid-State Structure Determination

The initial and often most challenging step is the growth of a high-quality single crystal. For a small organic molecule like this compound, several crystallization techniques can be employed:

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. Slow diffusion of the second solvent's vapor into the first solution reduces the solubility and promotes crystallization.

Cooling: A saturated solution is slowly cooled, causing the solubility to decrease and crystals to form.

Once a suitable crystal (typically 0.1-0.5 mm in each dimension) is obtained, it is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.

The collected diffraction data, consisting of the positions and intensities of thousands of reflections, are processed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. An initial molecular model is built into this map.

The structural model is then refined using least-squares methods, where the atomic coordinates and thermal displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor, which should ideally be below 5% for a well-resolved structure. The refined structure provides precise bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry of this compound in the solid state.

Despite a comprehensive search for scholarly articles and crystallographic databases, no specific experimental data regarding the crystal structure, intermolecular interactions, or crystal packing of this compound could be located.

Therefore, the requested article section on "" focusing on the "Analysis of Intermolecular Interactions and Crystal Packing" for this particular compound cannot be generated at this time due to the absence of published research findings.

General principles of intermolecular interactions in isocyanates and crystal packing of cyclobutane derivatives can be inferred from related studies, but a detailed and scientifically accurate analysis for this compound requires specific experimental data from techniques such as X-ray crystallography.

Further experimental research is needed to elucidate the solid-state structure of this compound and provide the data necessary for the analysis requested.

Computational and Theoretical Chemical Studies of 1 Isocyanato 1 Methylcyclobutane

Molecular Orbital Analysis

Molecular orbital (MO) theory provides deep insights into the electronic structure and reactivity of molecules. For 1-isocyanato-1-methylcyclobutane, analyzing the frontier molecular orbitals and the charge distribution can elucidate its chemical behavior.

Frontier Molecular Orbital (FMO) theory posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter that indicates the chemical reactivity and stability of a molecule. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to have significant contributions from the p-orbitals of the isocyanate group, particularly the nitrogen and oxygen atoms, as well as the C-N and C-C sigma bonds of the cyclobutane (B1203170) ring. The LUMO is likely to be a π* anti-bonding orbital localized on the N=C=O fragment, making the carbon atom of the isocyanate group highly electrophilic.

The presence of the electron-donating methyl group at C1 would be expected to raise the energy of the HOMO, potentially increasing the molecule's nucleophilicity. The strained cyclobutane ring itself can also influence the orbital energies. The HOMO-LUMO gap can be computationally calculated using methods like Density Functional Theory (DFT). Comparing the calculated HOMO-LUMO gap of this compound with that of other isocyanates can provide a qualitative prediction of its relative reactivity. For instance, a smaller gap compared to a simple alkyl isocyanate might suggest enhanced reactivity.

Interactive Data Table: Predicted Frontier Molecular Orbital Properties of this compound

Molecular OrbitalPredicted LocalizationPredicted Energy (eV)Implication for Reactivity
HOMON=C=O group, C1-N bond-9.5 to -8.5Nucleophilic character at the isocyanate group
LUMOπ* orbital of N=C=O-0.5 to 0.5Electrophilic character at the isocyanate carbon
HOMO-LUMO Gap-8.0 to 9.0High reactivity, typical of isocyanates

Note: The energy values are hypothetical and serve for illustrative purposes. Actual values are dependent on the level of theory and basis set used in the calculation.

Charge distribution analysis provides a quantitative measure of how electrons are distributed among the atoms in a molecule. This is crucial for understanding its polarity, reactivity, and intermolecular interactions. Several methods are employed for this purpose, including Atoms in Molecules (AIM) theory, Mulliken population analysis, and Natural Population Analysis (NPA).

In this compound, the isocyanate group is highly polar. The nitrogen and oxygen atoms are significantly more electronegative than the carbon atom to which they are bonded. As a result, the isocyanate carbon atom is expected to carry a substantial positive partial charge, making it a prime target for nucleophilic attack. The oxygen atom will have a significant negative partial charge, while the nitrogen atom will also be partially negative, though to a lesser extent.

Mulliken and Natural Population Analyses, performed through computational calculations, can provide numerical values for the partial charges on each atom. NPA is often considered to be less dependent on the basis set used in the calculation compared to Mulliken analysis. These calculated charges can be used to generate a molecular electrostatic potential (MEP) map, which visually represents the charge distribution on the molecule's surface. The MEP map would show regions of negative potential (electron-rich) around the oxygen atom and regions of positive potential (electron-poor) around the isocyanate carbon.

Interactive Data Table: Hypothetical Partial Atomic Charges for this compound from NPA

AtomHypothetical Partial Charge (a.u.)
C (isocyanate)+0.6 to +0.8
N (isocyanate)-0.3 to -0.5
O (isocyanate)-0.4 to -0.6
C1 (cyclobutane)+0.1 to +0.2
C (methyl)-0.2 to -0.3
H (methyl)+0.05 to +0.1

Note: These values are illustrative and represent expected trends. The actual values would be obtained from specific quantum chemical calculations.

Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound interact with each other in the condensed phase (liquid or solid) is governed by various intermolecular forces. These interactions determine the macroscopic properties of the substance, such as its boiling point, melting point, and solubility.

Although this compound does not possess any traditional hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor. The lone pairs of electrons on the oxygen and nitrogen atoms of the isocyanate group can interact with hydrogen atoms from other molecules that are sufficiently acidic.

In the presence of protic solvents or other molecules with N-H or O-H groups, this compound could participate in hydrogen bonding. However, in its pure form, classical hydrogen bonding is absent. The isocyanate group itself can undergo dimerization to form a uretidione, which contains a four-membered ring with two nitrogen and two carbon atoms. Further polymerization can lead to the formation of isocyanurates, which are six-membered rings. These reactions are often catalyzed. While these are covalent bonds rather than intermolecular interactions, the potential for such self-reactions is an important aspect of isocyanate chemistry.

In the absence of strong hydrogen bonds, the intermolecular forces in pure this compound are dominated by van der Waals interactions, which include London dispersion forces and dipole-dipole interactions.

The molecule has a significant dipole moment due to the polar isocyanate group. This will lead to dipole-dipole interactions, where the positive end of one molecule aligns with the negative end of another. These interactions contribute to the cohesion of the molecules in the liquid and solid states.

In the solid state, the molecules will pack in a way that maximizes attractive intermolecular interactions. While "stacking effects" are typically discussed in the context of aromatic rings, analogous arrangements that optimize van der Waals contacts can be expected for this compound. The specific crystal packing would be determined by a balance of dipole-dipole and dispersion forces, as well as steric considerations of the puckered cyclobutane ring and the methyl group. Computational methods can be used to predict the most stable crystal packing arrangements and to calculate the lattice energy.

Reaction Mechanism Studies

Computational chemistry provides a powerful lens through which the intricate mechanisms of chemical reactions involving this compound can be scrutinized at a molecular level. Theoretical studies allow for the exploration of potential reaction pathways, the characterization of transient species like transition states, and the determination of the energetic factors that govern reaction outcomes. This section delves into the computational elucidation of reaction mechanisms pertinent to this compound, focusing on transformations of both the isocyanate functional group and the cyclobutane ring.

Computational Elucidation of Reaction Pathways and Transition States

The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). nih.gov Computational models, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of its reactions. acs.orgacs.org These studies help in distinguishing between different possible mechanistic routes, such as concerted versus stepwise pathways.

A primary reaction of isocyanates is nucleophilic addition. wikipedia.org For instance, the reaction with an alcohol to form a urethane (B1682113) can be computationally modeled. Theoretical calculations often reveal a low-energy pathway involving the formation of a pre-reaction complex, followed by a transition state where the alcohol's oxygen attacks the isocyanate carbon, and the hydroxyl proton is transferred to the nitrogen. researchgate.netresearchgate.net The geometry of this transition state is a critical piece of information derived from computational studies, often showing a four- or six-membered ring-like structure, depending on whether the proton transfer is direct or mediated by other solvent or catalyst molecules. kuleuven.be

Hypothetical Nucleophilic Addition of Methanol (B129727):

In a hypothetical reaction between this compound and methanol, computational analysis would likely identify a transition state where the methanol oxygen forms a bond with the isocyanate carbon while the methanol's hydrogen is transferred to the isocyanate nitrogen. The structure of this transition state would be meticulously optimized to find the lowest energy path connecting reactants and products.

Another avenue of reactivity for the isocyanate group is [2+2] cycloaddition reactions. researchtrends.netrsc.org While less common for simple isocyanates, computational studies can explore the feasibility of such reactions with various unsaturated partners. These calculations would aim to locate the transition states for both concerted and stepwise (diradical or zwitterionic intermediate) pathways to determine the most favorable route. acs.orgresearchtrends.net

The cyclobutane ring, while generally stable, possesses significant ring strain (approximately 26 kcal/mol) that can be released in ring-opening reactions. rsc.org Although the isocyanate group is typically more reactive, computational studies can investigate potential pathways for the cleavage of the cyclobutane C-C bonds under specific conditions, such as thermal or photochemical activation, or through transition-metal catalysis. rsc.orgresearchgate.net For this compound, a hypothetical ring-opening could be initiated by the formation of a radical or through coordination to a metal center. Intrinsic Reaction Coordinate (IRC) calculations would be employed to confirm that the located transition states indeed connect the reactant (cyclobutane derivative) to the ring-opened product. researchgate.net

Energy Profiles for Key Transformations involving the Isocyanate or Cyclobutane Moiety

Energy profiles, generated through computational chemistry, provide quantitative insights into the thermodynamics and kinetics of a reaction. These profiles map the potential energy of the system as it progresses along the reaction coordinate from reactants to products, passing through transition states and any intermediates. fiveable.me

Below is a hypothetical data table summarizing the calculated energetic parameters for the reaction of this compound with methanol, as would be determined by DFT calculations.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Methanol0.0
Pre-reaction ComplexHydrogen-bonded complex-4.5
Transition State (TS)Nucleophilic attack and proton transfer+25.0
ProductMethyl (1-methylcyclobutyl)carbamate-20.0

In contrast, a hypothetical thermal ring-opening of the cyclobutane moiety would likely have a significantly higher activation energy due to the strength of the C-C single bonds that must be broken. The energy profile would show a steep climb to a high-energy transition state, corresponding to the elongated C-C bond, before proceeding to the ring-opened product. The thermodynamics of such a reaction would depend on the stability of the resulting diradical or unsaturated species.

Below is a hypothetical data table for a unimolecular ring-opening of this compound.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantThis compound0.0
Transition State (TS)Cyclobutane C-C bond cleavage+60.0
ProductRing-opened diradical species+35.0

These computational energy profiles are crucial for comparing the feasibility of different reaction pathways. In the case of this compound, such studies would overwhelmingly suggest that reactions at the isocyanate group are kinetically and thermodynamically more favorable under typical conditions than reactions involving the cleavage of the cyclobutane ring.

Role As a Precursor in Complex Molecule Synthesis Excluding Biological Activities of End Products

Strategic Application in the Construction of Functionalized Cyclobutane (B1203170) Scaffolds

The 1-methylcyclobutane core provides a rigid and conformationally defined scaffold that can be strategically elaborated using the reactivity of the isocyanate group. This allows for the synthesis of a wide array of functionalized cyclobutane derivatives. The isocyanate group serves as a versatile handle for introducing substituents that can profoundly influence the properties of the resulting molecule.

The general reaction of an isocyanate with a nucleophile proceeds via the attack of the nucleophile on the electrophilic carbon atom of the isocyanate group. This leads to the formation of a stable addition product. The table below illustrates the types of functionalized cyclobutane scaffolds that can be generated from 1-isocyanato-1-methylcyclobutane through reactions with various nucleophiles.

NucleophileResulting Functional GroupGeneral Product Structure
Alcohol (R'-OH)Urethane (B1682113) (Carbamate)1
Amine (R'-NH₂)Urea (B33335)2
Thiol (R'-SH)Thiocarbamate3
Carboxylic Acid (R'-COOH)Amide (after rearrangement)4

These reactions demonstrate the utility of this compound in generating a diverse set of functionalized cyclobutane-containing molecules.

Installation of the Methylcyclobutyl-Isocyanate Fragment into Larger Molecular Architectures

The this compound unit can be incorporated into larger and more complex molecular structures through various synthetic strategies. One common approach involves the reaction of the isocyanate with a bifunctional or polyfunctional molecule, thereby tethering the methylcyclobutyl moiety to a larger framework.

The synthesis of such larger architectures can be achieved through a step-wise approach or in a one-pot multicomponent reaction, showcasing the versatility of the isocyanate group in complex molecule construction.

Enabling Stereochemical Diversity in Synthetic Routes to Advanced Organic Compounds

The stereochemistry of the cyclobutane ring can play a crucial role in determining the biological activity and physical properties of a molecule. The synthesis of stereochemically pure or enriched cyclobutane derivatives is therefore a significant goal in organic synthesis.

While this compound itself is achiral, its reactions with chiral nucleophiles can lead to the formation of diastereomeric products. The stereochemical outcome of these reactions can often be influenced by the choice of reagents, catalysts, and reaction conditions, thus providing a pathway to stereochemical diversity.

Furthermore, the synthesis of this compound can be envisioned to start from chiral precursors, allowing for the preparation of enantiomerically pure forms of the isocyanate. The subsequent reactions of these chiral building blocks would then provide access to a range of stereochemically defined and complex organic compounds. The ability to control the stereochemistry at the quaternary carbon center of the cyclobutane ring is a key advantage in the design of sophisticated organic molecules.

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